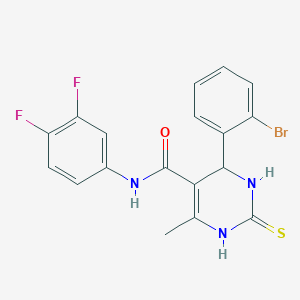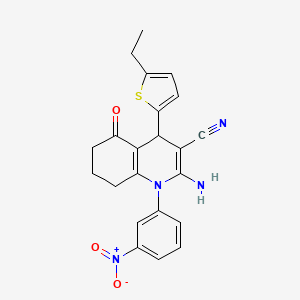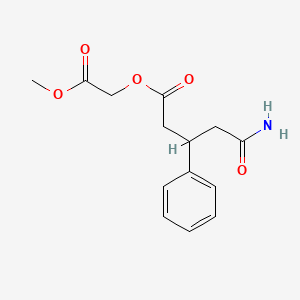
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide
描述
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide, also known as TDFA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. TDFA is a member of the thiazolidinedione family of compounds, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
作用机制
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, suggesting that this compound may be a potential treatment for type 2 diabetes. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of several chronic diseases. Additionally, this compound has been shown to inhibit cancer cell growth and induce cell death, suggesting that this compound may be a potential treatment for cancer.
实验室实验的优点和局限性
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and purity. This compound is stable under a variety of conditions, making it a viable compound for long-term storage and use in experiments. This compound is also highly soluble in a variety of solvents, making it easy to dissolve and use in experiments. Additionally, this compound is highly pure, which reduces the risk of contamination and ensures consistent results.
However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, which may limit its applicability to natural systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments. Finally, the cost of synthesizing this compound may be prohibitive for some labs, which may limit its availability for research.
未来方向
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which would increase its availability for research. Another area of research could focus on elucidating the mechanism of action of this compound, which would provide insight into its potential therapeutic properties. Additionally, future research could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Finally, future research could investigate the potential use of this compound in combination with other drugs, which may enhance its therapeutic properties.
科学研究应用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that this compound reduced lung inflammation and improved lung function, suggesting that this compound may be a potential treatment for inflammatory lung diseases. Another study investigated the anti-cancer properties of this compound in human breast cancer cells. The results showed that this compound inhibited cancer cell growth and induced cell death, suggesting that this compound may be a potential treatment for breast cancer.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-15-7-9-16(10-8-15)20(17-11-12-25(22,23)14-17)19(21)13-24-18-5-3-2-4-6-18/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQTMROOATGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B3966614.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)




![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966658.png)
![2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B3966667.png)
![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3966693.png)
![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![(1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B3966715.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3966724.png)